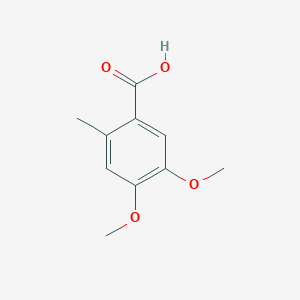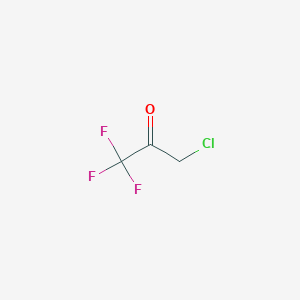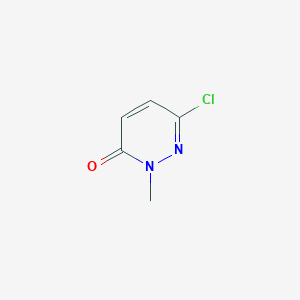
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane
Overview
Description
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane, also known as 3,3,3-TFPHMT, is a fluorinated siloxane compound used in various scientific research applications. It is a colorless liquid with a low boiling point and low toxicity, making it an ideal choice for a wide range of laboratory experiments.
Scientific Research Applications
-
Polymer Synthesis
- Summary of Application : 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is used in the synthesis of a polymer known as PTFPMS .
- Methods of Application : The compound is used as a raw material in the preparation of PTFPMS. The polymerization mechanism, behavior, and kinetics are studied in detail .
- Results or Outcomes : The review discusses the academic research progress on PTFPMS, its characteristics, applications, and the ecological impact of its production .
-
Adsorption Properties
- Summary of Application : 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is used to synthesize a highly hydrophobic mesoporous silica, TFP-MCM-41, which has outstanding adsorption properties for dibutyl phthalate (DBP) .
- Methods of Application : 3,3,3-trifluoropropyltrimethoxysilane is used as a modification agent to synthesize TFP-MCM-41 using a refluxing method .
- Results or Outcomes : TFP-MCM-41 showed much stronger hydrophobicity, higher adsorption affinity, and better selectivity for adsorption of DBP than either P-MCM-41 or MCM-41 .
-
Absorption Refrigeration Systems (ARS)
- Summary of Application : The solubility of 3,3,3-trifluoropropene in certain ionic liquids (ILs) is studied with the aim of using these pairs in absorption refrigeration systems (ARS) .
- Methods of Application : Experimental determination of the solubility of 3,3,3-trifluoropropene in 1-hexyl-3-methyl-imidazolium trifluoromethanesulfonate ([hmim][TfO]) and 1-octyl-3-methyl-imidazolium trifluoromethanesulfonate ([omim][TfO]) ILs was conducted .
- Results or Outcomes : The study aims to exploit the possibility of using 3,3,3-trifluoropropene/ILs pairs in ARS .
-
Synthesis of Hydrophobic Mesoporous Silica
- Summary of Application : 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is used to synthesize a highly hydrophobic mesoporous silica, TFP-MCM-41 .
- Methods of Application : The compound is used as a modification agent to synthesize TFP-MCM-41 using a refluxing method .
- Results or Outcomes : TFP-MCM-41 showed much stronger hydrophobicity, higher adsorption affinity, and better selectivity for adsorption of dibutyl phthalate (DBP) than either P-MCM-41 or MCM-41 .
-
Synthesis of Hydrophobic Mesoporous Silica
- Summary of Application : 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is used to synthesize a highly hydrophobic mesoporous silica, TFP-MCM-41 .
- Methods of Application : The compound is used as a modification agent to synthesize TFP-MCM-41 using a refluxing method .
- Results or Outcomes : TFP-MCM-41 showed much stronger hydrophobicity, higher adsorption affinity, and better selectivity for adsorption of dibutyl phthalate (DBP) than either P-MCM-41 or MCM-41 .
properties
IUPAC Name |
trimethyl-[methyl-(3,3,3-trifluoropropyl)-trimethylsilyloxysilyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25F3O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)9-8-10(11,12)13/h8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWGMNVDRHEOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25F3O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-13-1 | |
| Record name | Poly[oxy[methyl(3,3,3-trifluoropropyl)silylene]], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40381108 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane | |
CAS RN |
27703-88-4 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)











